Deschloro Amlodipine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deschloro Amlodipine is a derivative of Amlodipine, a well-known calcium channel blocker used primarily to treat hypertension and angina. . This compound is often used as an impurity standard in the pharmaceutical industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Deschloro Amlodipine involves several steps, starting from basic organic compoundsThe reaction conditions typically involve the use of solvents like ethanol and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated systems and advanced analytical techniques is common in industrial settings to monitor the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions
Deschloro Amlodipine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
Deschloro Amlodipine has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to ensure the accuracy and precision of analytical methods.
Biology: Studied for its potential effects on calcium channels in various biological systems.
Medicine: Investigated for its potential therapeutic effects and as a comparison standard for Amlodipine.
Industry: Used in the quality control of pharmaceutical products to ensure they meet regulatory standards
Mechanism of Action
Deschloro Amlodipine exerts its effects by inhibiting the influx of calcium ions into vascular smooth muscle cells and myocardial cells. This inhibition leads to the relaxation of vascular smooth muscle, resulting in decreased peripheral vascular resistance and lower blood pressure . The molecular targets include voltage-sensitive calcium channels, and the pathways involved are primarily related to calcium ion transport .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Deschloro Amlodipine include:
Amlodipine: The parent compound, widely used as a calcium channel blocker.
Nifedipine: Another dihydropyridine calcium channel blocker used to treat hypertension and angina.
Felodipine: Similar to Amlodipine, used for treating high blood pressure.
Lercanidipine: Known for its lower risk of causing edema compared to Amlodipine
Uniqueness
This compound is unique due to its specific chemical structure, which lacks the chlorine atom present in Amlodipine. This structural difference can lead to variations in its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and comparison studies .
Biological Activity
Deschloro amlodipine, a derivative of amlodipine, is a calcium channel blocker (CCB) primarily used in the management of hypertension and certain cardiovascular conditions. This article delves into its biological activity, pharmacological properties, and clinical implications, supported by data tables and relevant case studies.
This compound is characterized by its molecular formula C24H30N2O9 and a molecular weight of 490.51 g/mol. It functions by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and reduced blood pressure. The compound's structure is pivotal in determining its pharmacokinetic properties and biological activity.
Pharmacokinetics
The pharmacokinetics of this compound are similar to those of its parent compound, amlodipine. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Bioavailability | 64–90% |
Peak Plasma Concentration (t max) | 6–12 hours post-administration |
Volume of Distribution | 21 L/kg |
Metabolism | Primarily hepatic via CYP3A4/5 |
These parameters suggest that this compound has a high bioavailability and a significant volume of distribution, indicating extensive tissue uptake.
Efficacy in Hypertension Management
This compound exhibits potent antihypertensive effects. In clinical studies, it has been shown to effectively lower systolic blood pressure (SBP) and diastolic blood pressure (DBP) over a 24-hour period. For instance, in a study involving hypertensive patients treated with amlodipine, those receiving this compound demonstrated a statistically significant reduction in both SBP and DBP compared to baseline measurements.
Case Studies
- Case Study on Amlodipine Overdose : A notable case involved an adolescent who ingested 150 mg of amlodipine with suicidal intent. The patient exhibited severe hypotension but was successfully treated with calcium, glucagon, and hyperinsulinemic-euglycemic therapy, highlighting the importance of timely intervention in CCB overdoses .
- Real-World Efficacy Study : A retrospective analysis involving 870 hospitalized patients indicated that those treated with this compound experienced improved blood pressure control compared to other antihypertensive agents. The study utilized machine learning algorithms to analyze treatment outcomes, confirming the effectiveness of this compound in managing hypertension .
Stability and Degradation Products
Research indicates that this compound is stable under various conditions but can degrade under stress conditions such as oxidation and acid exposure. The following table summarizes the stability profile:
Stress Condition | % Degradants Formed | % Recovery |
---|---|---|
Oxidative Degradation | 0.4% | 99.6% |
Acid Degradation | 0.1% | 99.7% |
Base Degradation | ND | 56.9% |
Thermal Degradation | ND | 100.7% |
ND indicates "Not Detected," suggesting that under these conditions, this compound remains largely intact .
Properties
Molecular Formula |
C20H26N2O5 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-6-methyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H26N2O5/c1-4-27-20(24)18-15(12-26-11-10-21)22-13(2)16(19(23)25-3)17(18)14-8-6-5-7-9-14/h5-9,17,22H,4,10-12,21H2,1-3H3 |
InChI Key |
PEBXGLALMHVYPY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2)C(=O)OC)C)COCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.